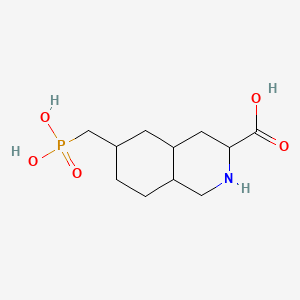
(-)-6-Phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One of the primary methods includes the preparation of decahydro-6-isoquinolone derivatives, which serve as initial building blocks . These derivatives undergo further chemical modifications to introduce the phosphonomethyl and carboxylic acid groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.
Analyse Des Réactions Chimiques
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves its interaction with NMDA receptors. By binding to these receptors, the compound prevents the influx of calcium ions (Ca2+) into neurons, which is crucial for synaptic transmission and plasticity . This inhibition helps protect neurons from excitotoxicity induced by excessive glutamate release, a common feature in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid can be compared with other phosphonate-containing compounds, such as:
Adefovir: An acyclic nucleoside phosphonate used as an antiviral agent.
Tenofovir: Another antiviral agent with a similar phosphonate structure.
Cidofovir: Used in the treatment of viral infections, also containing a phosphonate group.
What sets decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid apart is its specific action as an NMDA receptor antagonist, which is not a common feature among the other phosphonate compounds listed above .
Propriétés
IUPAC Name |
6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
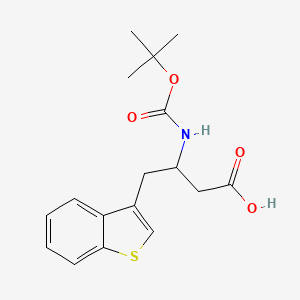
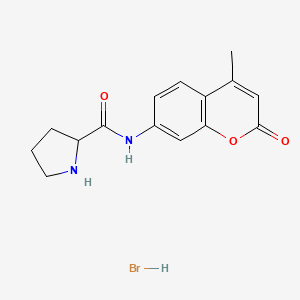
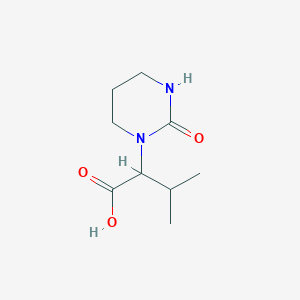


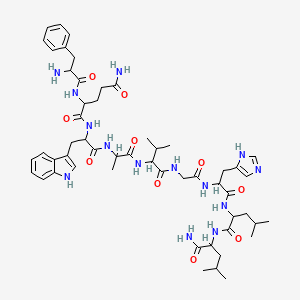
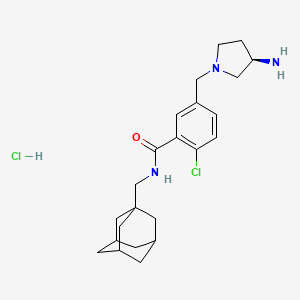
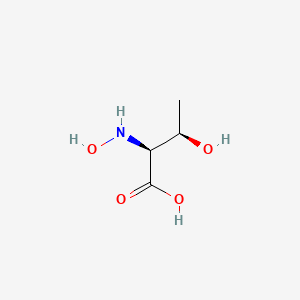
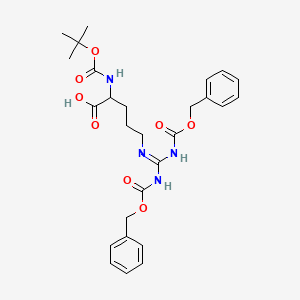
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
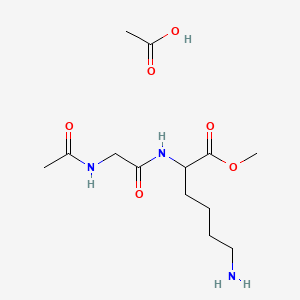
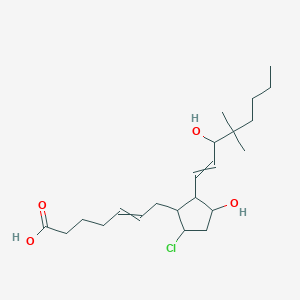
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
